molecular formula C8H10ClFN2O B13289543 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine

Cat. No.: B13289543
M. Wt: 204.63 g/mol
InChI Key: XEPPQZOKLBNTPY-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine (CAS: 1695881-20-9) is a multi-substituted aromatic diamine with the molecular formula C₈H₁₀ClFN₂O and a molecular weight of 204.63 g/mol . The compound features a benzene ring substituted with chlorine (Cl) at position 4, ethoxy (OEt) at position 6, fluorine (F) at position 5, and amine (-NH₂) groups at positions 1 and 3. However, detailed physicochemical properties such as boiling point and stability data remain unreported in publicly available literature.

Properties

Molecular Formula

C8H10ClFN2O

Molecular Weight

204.63 g/mol

IUPAC Name

4-chloro-6-ethoxy-5-fluorobenzene-1,3-diamine

InChI

InChI=1S/C8H10ClFN2O/c1-2-13-8-5(12)3-4(11)6(9)7(8)10/h3H,2,11-12H2,1H3

InChI Key

XEPPQZOKLBNTPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1N)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a benzene derivative, followed by nucleophilic substitution reactions to introduce the chloro, ethoxy, and fluoro groups. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents like boron compounds for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, ethoxy, and fluoro groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1,3-diamine orientation combined with halogen and alkoxy substituents . Key comparisons include:

Compound Name Molecular Formula Substituent Positions Key Features
4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine C₈H₁₀ClFN₂O 1,3-diamine; 4-Cl, 5-F, 6-OEt Multi-substituted, potential precursor for heterocycles (e.g., benzimidazoles).
4-(Substituted)-5-fluorobenzene-1,2-diamine Varies 1,2-diamine; 4-R, 5-F Synthesized via SnCl₂ reduction; instability necessitates immediate use.
Benzo[g]quinoxaline derivatives C₁₆H₁₀N₂ Fused naphthalene-diamine core Derived from naphthalene-2,3-diamine; exhibit anticancer activity (IC₅₀ <1 µM).
Cyclen/cyclam-polyamine conjugates Varies Macrocyclic with pendant amines Anti-HIV activity via substituent-driven target interactions.

Key Observations :

  • Diamine Orientation: The 1,3-diamine configuration in the target compound contrasts with the 1,2-diamine systems in and naphthalene-based diamines in . This affects reactivity in cyclization reactions (e.g., forming quinoxalines or benzimidazoles).
  • Substituent Influence : The electron-withdrawing Cl and F groups may enhance electrophilic substitution reactivity compared to alkoxy-dominated analogues.

Data Tables

Table 1: Structural and Functional Comparison
Parameter 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine 4-Substituted-5-fluoro-1,2-diamines Benzo[g]quinoxaline Derivatives
Diamine Positions 1,3 1,2 2,3 (naphthalene core)
Key Substituents Cl, F, OEt Variable (e.g., NO₂, alkyl) Fused aromatic systems
Synthetic Method Not reported (likely nitro reduction) SnCl₂ reduction Condensation with diketones
Bioactivity Hypothesized anticancer/antiviral Intermediate for heterocycles IC₅₀: 0.5–1.2 µM (MCF-7)
Table 2: Substituent Impact on Reactivity and Activity
Substituent Electronic Effect Potential Influence on Bioactivity
Cl Electron-withdrawing May enhance electrophilic binding to targets.
F Electron-withdrawing Improves metabolic stability and binding affinity.
OEt Electron-donating Increases solubility; may reduce reactivity.

Biological Activity

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, drawing on diverse research findings.

The molecular structure of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine includes a chloro group, an ethoxy group, and a fluorine atom attached to a benzene ring with two amino groups. This configuration is crucial for its biological activity.

The biological activity of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the chloro and fluorine substituents enhances its binding affinity and selectivity towards these targets, potentially modulating various signaling pathways.

Antitumor Activity

Research indicates that compounds similar to 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzamide can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The compound's structure suggests potential efficacy against various cancer types.

Antimicrobial Effects

The compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

StudyFindings
Study 1 Investigated the antitumor effects of similar compounds in vitro, demonstrating inhibition of cell proliferation in breast cancer cell lines.
Study 2 Examined the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Study 3 Analyzed the mechanism by which the compound interacts with dihydrofolate reductase (DHFR), suggesting a pathway for its antitumor effects .

Synthesis

The synthesis of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine involves several steps:

  • Starting Materials : The synthesis begins with commercially available chlorinated and fluorinated benzene derivatives.
  • Reactions : Key reactions include nucleophilic substitution and amination processes to introduce the amino groups at the 1 and 3 positions of the benzene ring.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Research Findings

Recent studies have highlighted various aspects of the biological activity of related compounds:

  • Anticancer Properties : A study demonstrated that compounds with similar structures could inhibit RET kinase activity, a target in cancer therapy .
  • Biological Interactions : Research has shown that structural modifications can significantly impact the compound's interaction with biological targets, suggesting a need for further exploration into structure-activity relationships (SAR) .

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